molecular formula C18H19N3O2S B2928762 N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355545-25-3

N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2928762
CAS No.: 1355545-25-3
M. Wt: 341.43
InChI Key: YKOLEDVLFMPJLZ-UHFFFAOYSA-N
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Description

The compound “N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, a thiazole ring, a prop-2-yn-1-yl group, and a 3-hydroxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and piperidine rings would contribute to the rigidity of the molecule, while the prop-2-yn-1-yl group would add some flexibility .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and participate in condensation reactions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many thiazole derivatives, it could be of interest in the development of new drugs .

Properties

IUPAC Name

N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-8-21-9-6-13(7-10-21)17(23)20-18-19-16(12-24-18)14-4-3-5-15(22)11-14/h1,3-5,11-13,22H,6-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOLEDVLFMPJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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